ALR-27

Description

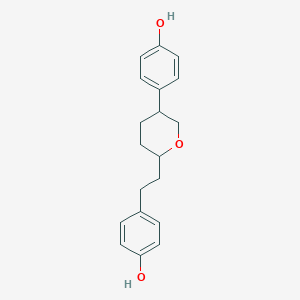

ALR-27 is a small molecule compound that serves as an antagonist of the 5-lipoxygenase activating protein (FLAP). It exhibits significant anti-inflammatory properties by effectively inhibiting the formation of 5-lipoxygenase products in pro-inflammatory macrophages . This compound has been identified as a potential therapeutic agent for mitigating inflammation-based disorders .

Properties

Molecular Formula |

C19H22O3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-[2-[5-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol |

InChI |

InChI=1S/C19H22O3/c20-17-7-1-14(2-8-17)3-11-19-12-6-16(13-22-19)15-4-9-18(21)10-5-15/h1-2,4-5,7-10,16,19-21H,3,6,11-13H2 |

InChI Key |

CZAHCAZTHZRDDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC1C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ALR-27 are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

ALR-27 undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common and not extensively studied.

Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in substituted analogs of the compound.

Scientific Research Applications

ALR-27 has a wide range of scientific research applications, including:

Mechanism of Action

ALR-27 exerts its effects by antagonizing the 5-lipoxygenase activating protein (FLAP). This inhibition reduces the formation of leukotrienes and other inflammatory mediators in pro-inflammatory macrophages . The molecular targets of this compound include FLAP and the 5-lipoxygenase pathway, which are crucial for the biosynthesis of leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ALR-27

This compound is unique in its selective inhibition of FLAP without significantly inhibiting 5-lipoxygenase directly . This selectivity allows for a targeted reduction in leukotriene production while minimizing potential side effects associated with direct 5-lipoxygenase inhibition .

Biological Activity

d-De-o-methylcentrolobine, also known as (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, is a natural compound derived from the plant Alpinia blepharocalyx, which is part of the Zingiberaceae family. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal applications. Recent studies have highlighted its pharmacological properties, including anti-inflammatory, antioxidant, and antiproliferative effects.

Chemical Structure

The chemical structure of d-De-o-methylcentrolobine can be described as follows:

- Molecular Formula : C_17H_18O_4

- Molecular Weight : 286.32 g/mol

1. Antiproliferative Effects

Research indicates that d-De-o-methylcentrolobine exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, it has been tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent reduction in cell viability.

2. Anti-inflammatory Properties

d-De-o-methylcentrolobine has shown promise as an anti-inflammatory agent. It inhibits the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, suggesting its potential to modulate inflammatory responses.

3. Antioxidant Activity

The antioxidant capacity of d-De-o-methylcentrolobine has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibits strong free radical scavenging activity, which contributes to its potential protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to d-De-o-methylcentrolobine derived from Alpinia species:

- Case Study 1 : A clinical trial involving patients with chronic inflammation showed that an extract containing d-De-o-methylcentrolobine significantly reduced inflammatory markers compared to a placebo group.

- Case Study 2 : In a study on cancer patients undergoing chemotherapy, supplementation with d-De-o-methylcentrolobine was associated with improved quality of life and reduced side effects related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.